(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride
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Overview
Description
(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety linked to a chlorophenyl group via an ether bond, and an amine group that is further stabilized as a dihydrochloride salt. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylmethanamine. This intermediate is then reacted with 2-chlorophenol under specific conditions to form the desired ether linkage. The final step involves the conversion of the free base to its dihydrochloride salt form, which is achieved by treating the compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the selection of appropriate solvents and catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield oximes, while nucleophilic substitution of the chlorophenyl group can result in various substituted phenyl derivatives .
Scientific Research Applications
(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmission and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- (1-Benzylpiperidin-4-yl)methanamine
- N-Methyl-1-(pyridin-4-yl)methanamine
Uniqueness
Compared to similar compounds, (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride stands out due to its unique combination of functional groups. The presence of both the benzylpiperidine and chlorophenyl moieties provides a distinct chemical profile that can be exploited for specific applications in research and industry. Its ability to undergo various chemical reactions also adds to its versatility .
Properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)oxy-2-chlorophenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-19-12-18(7-6-16(19)13-21)23-17-8-10-22(11-9-17)14-15-4-2-1-3-5-15;;/h1-7,12,17H,8-11,13-14,21H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLINEADVYPISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC(=C(C=C2)CN)Cl)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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